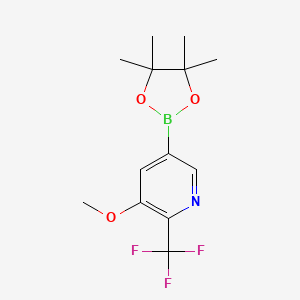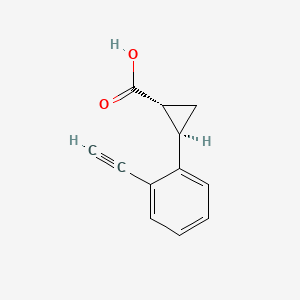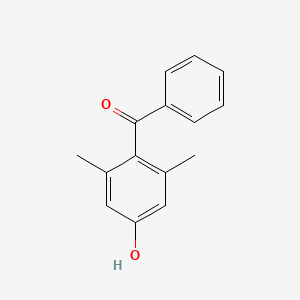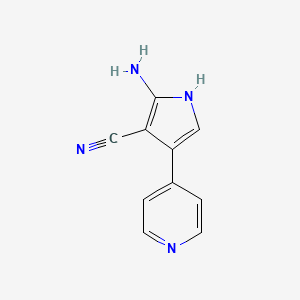![molecular formula C11H15NOS B13530954 [5-(Thiophen-2-yl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13530954.png)
[5-(Thiophen-2-yl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-(Thiophen-2-yl)-3-azabicyclo[311]heptan-1-yl]methanol is a complex organic compound featuring a thiophene ring and a bicyclic azabicycloheptane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(Thiophen-2-yl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol typically involves multiple steps, starting with the formation of the thiophene ring. Common methods for synthesizing thiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, and the Fiesselmann thiophene synthesis . These reactions often involve the use of sulfurizing agents such as phosphorus pentasulfide (P4S10) or elemental sulfur.
The azabicycloheptane structure can be synthesized through various cyclization reactions. One approach involves the reduction of spirocyclic oxetanyl nitriles, which has been shown to be effective in producing azabicycloheptane derivatives .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Catalysts and continuous flow reactors may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[5-(Thiophen-2-yl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups attached to the thiophene ring or the azabicycloheptane structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
[5-(Thiophen-2-yl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of [5-(Thiophen-2-yl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol involves its interaction with specific molecular targets. The thiophene ring and azabicycloheptane structure allow it to bind to various enzymes and receptors, modulating their activity. This can affect cellular pathways and biochemical processes, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
3-Azabicyclo[3.1.1]heptane: Shares the azabicycloheptane core but lacks the thiophene ring.
Thiophene derivatives: Compounds like thiophene sulfoxides and sulfones have similar thiophene rings but different functional groups.
Uniqueness
The uniqueness of [5-(Thiophen-2-yl)-3-azabicyclo[311]heptan-1-yl]methanol lies in its combination of the thiophene ring and azabicycloheptane structure
Properties
Molecular Formula |
C11H15NOS |
|---|---|
Molecular Weight |
209.31 g/mol |
IUPAC Name |
(5-thiophen-2-yl-3-azabicyclo[3.1.1]heptan-1-yl)methanol |
InChI |
InChI=1S/C11H15NOS/c13-8-10-4-11(5-10,7-12-6-10)9-2-1-3-14-9/h1-3,12-13H,4-8H2 |
InChI Key |
YAKGMDLKXORERR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(CNC2)C3=CC=CS3)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


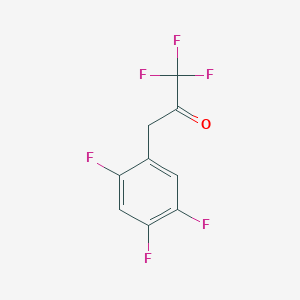
![N-methyl-N-[2-(methylamino)ethyl]oxetan-3-amine](/img/structure/B13530884.png)
![rac-1-[(1R,4R,5R)-1-phenylbicyclo[2.1.1]hexane-5-carbonyl]piperidine](/img/structure/B13530895.png)


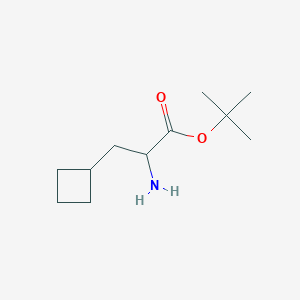
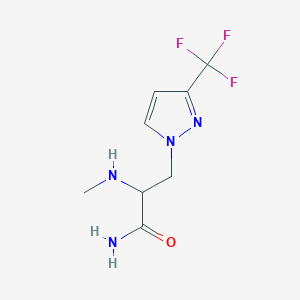
![2-Methyl-3-(1-methyl-1h-benzo[d]imidazol-2-yl)propanoic acid](/img/structure/B13530929.png)
